[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetonitrile
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Overview
Description
2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE is a complex organic compound with a unique structure that includes a benzo[c]chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE typically involves a multi-step process. One common method starts with the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core . This is followed by further functionalization to introduce the acetonitrile group.
Industrial Production Methods
While specific industrial production methods for 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene core or the acetonitrile group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL ((6-OXO-6H-BENZO©CHROMEN-3-YL)OXY)ACETATE
- 2-((4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL)OXY)ACETAMIDE
- 2-((2-CHLORO-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETAMIDE
Uniqueness
What sets 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H9NO3 |
---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-(6-oxobenzo[c]chromen-3-yl)oxyacetonitrile |
InChI |
InChI=1S/C15H9NO3/c16-7-8-18-10-5-6-12-11-3-1-2-4-13(11)15(17)19-14(12)9-10/h1-6,9H,8H2 |
InChI Key |
OQYRNBIZNRSOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC#N)OC2=O |
Origin of Product |
United States |
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